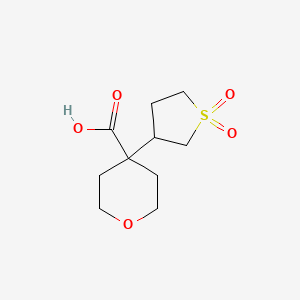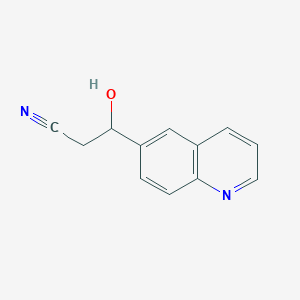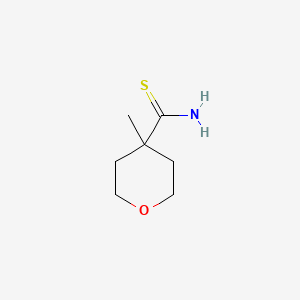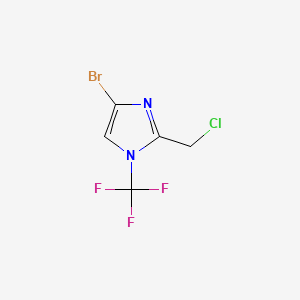
(E)-4-(2-Nitrovinyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is an organic compound with a nitrovinyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl can be synthesized through a nitroaldol condensation reaction. In this process, nitromethane is reacted with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-Nitrovinyl)-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (E)-4-(2-Nitrovinyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-(2-Nitrovinyl)benzene: A simpler analog with similar reactivity but lacking the biphenyl structure.
4-[(E)-2-Nitrovinyl]benzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1-Nitro-3-(2-Nitrovinyl)benzene: Another nitrovinyl compound with different substitution patterns on the aromatic ring
Uniqueness
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential for diverse applications. Its combination of a nitrovinyl group with a biphenyl backbone makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-phenylbenzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H/b11-10+ |
InChI Key |
PNCOIHRUXGOUFA-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)





